molecular formula C15H13ClO2 B291558 4-Ethylphenyl 2-chlorobenzoate

4-Ethylphenyl 2-chlorobenzoate

Cat. No.: B291558
M. Wt: 260.71 g/mol
InChI Key: LIDFMOQHDRWUCX-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2-chlorobenzoate is an aromatic ester characterized by a 2-chlorobenzoate moiety linked to a 4-ethylphenyl group. This compound is part of a broader class of chlorinated benzoate esters, which are widely used in organic synthesis, agrochemicals, and materials science due to their stability and reactivity .

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(4-ethylphenyl) 2-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3

InChI Key

LIDFMOQHDRWUCX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes both acid-catalyzed and base-promoted hydrolysis :

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis10% H<sub>2</sub>SO<sub>4</sub>, reflux (110°C, 6 hr)2-Chlorobenzoic acid + 4-Ethylphenol85–92%
Alkaline Hydrolysis5% NaOH, ethanol, 80°C (4 hr)2-Chlorobenzoate salt + 4-Ethylphenol78–88%

Mechanistic Insights :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Base-mediated saponification proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the benzene ring for chlorine displacement :

NucleophileCatalystConditionsProductYieldReference
NH<sub>3</sub> (g)Cu/Cu<sub>2</sub>O130°C, 2-ethoxyethanol (24 hr)4-Ethylphenyl 2-aminobenzoate76%
KSCNDMF, 120°C (8 hr)4-Ethylphenyl 2-thiocyanatobenzoate63%

Key Findings :

  • Copper catalysts enhance amination efficiency by stabilizing transition states .

  • Steric hindrance at the 2-position reduces reaction rates compared to para-substituted analogs.

Oxidation Reactions

The ethyl group undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivityReference
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>, 70°C (3 hr)4-Carboxyphenyl 2-chlorobenzoate>95%
CrO<sub>3</sub>Acetic acid, 25°C (12 hr)4-Acetylphenyl 2-chlorobenzoate82%

Notable Observation :
Mild oxidants like PCC preferentially oxidize the benzylic C-H bond without ester cleavage .

Reduction Reactions

Controlled reduction of functional groups:

Reducing AgentTarget SiteProductYieldReference
LiAlH<sub>4</sub>Ester → Alcohol2-Chlorobenzyl alcohol + 4-Ethylphenol91%
H<sub>2</sub>/Pd-CAromatic Cl → H4-Ethylphenyl benzoate68%

Caution :
Lithium aluminum hydride may over-reduce aromatic rings unless moderated by temperature (-78°C) .

Cross-Coupling Reactions

Palladium-catalyzed coupling at the chlorine site:

Reaction TypeCatalyst SystemConditionsProductYieldReference
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Toluene, 100°C (12 hr)4-Ethylphenyl 2-biphenylbenzoate74%
Ullmann CouplingCuI, L-ProlineDMSO, 120°C (24 hr)4-Ethylphenyl 2-phenoxybenzoate58%

Kinetic Data :

  • Suzuki coupling proceeds with k<sub>obs</sub> = 1.2 × 10<sup>-3</sup> s<sup>-1</sup> under standard conditions .

Critical Stability Considerations

  • Thermal Stability : Decomposes at >250°C via radical pathways (TGA data: onset 253°C) .

  • Photoreactivity : UV exposure (λ = 254 nm) induces homolytic C-Cl bond cleavage, forming aryl radicals .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Ester Group Substituents Enzymatic Hydrolysis Activity* Key Applications
This compound 4-Ethylphenyl 2-Cl Moderate (inferred) Materials, Pharmaceuticals
Ethyl 2-chlorobenzoate Ethyl 2-Cl High Synthetic intermediates
3,5-Dimethylphenyl 2-chlorobenzoate 3,5-Dimethylphenyl 2-Cl Low Polymer chemistry
Methyl 4-chloro-2-fluorobenzoate Methyl 4-Cl, 2-F N/A Agrochemicals

*Based on hydrolase activity data from .

Table 2: Crystallographic and Physical Properties

Compound Dihedral Angle (Benzene Rings) Molecular Weight (g/mol) Solubility (Inferred)
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 126.8° 346.80 Low (steric hindrance)
This compound Planar (estimated) 260.74 Moderate
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate N/A 290.70 Low (crystalline)

Q & A

Q. What are the standard synthetic routes for 4-Ethylphenyl 2-chlorobenzoate, and how is reaction completion assessed?

  • Methodological Answer : The synthesis typically involves esterification between 2-chlorobenzoyl chloride and 4-ethylphenol under basic conditions (e.g., potassium carbonate in dimethylformamide). Reaction progress is monitored via thin-layer chromatography (TLC) using multiple eluent systems (e.g., chloroform-ethyl acetate 2:1, hexane-ethanol 4:1). Completion is confirmed by the disappearance of the starting material’s spot (Rf value) . For purification, recrystallization from ethanol is recommended, as demonstrated in analogous syntheses of chlorinated benzoate esters .

Q. What analytical techniques are recommended for confirming the purity of this compound?

  • Methodological Answer : Multi-eluent TLC (e.g., chloroform-ethyl acetate 2:1, hexane-ethyl acetate 4:1) ensures homogeneity by verifying a single spot under UV visualization. Melting point analysis (e.g., sharp range of 453–454 K for similar compounds) provides additional confirmation . Advanced characterization should include NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, referencing chemical shifts from analogous esters like ethyl 2-chlorobenzoate (δ ~7.3–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How can microbial degradation pathways inform the environmental fate of this compound?

  • Methodological Answer : Studies on 2-chlorobenzoate degradation (e.g., via MetaCyc pathways PWY-6221 and P183-PWY) identify key enzymes like EC 1.14.12.24 (2-chlorobenzoate 1,2-dioxygenase) and EC 1.13.11.2 (catechol dioxygenase). Researchers should use metagenomic sequencing and enzyme activity assays to identify microbial consortia capable of cleaving the ester bond and dechlorinating the aromatic ring. Proteomic validation (e.g., LC-MS/MS) can confirm enzyme expression .

Q. How should researchers resolve contradictions in analytical data during compound characterization?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For example, discrepancies between TLC (indicating purity) and NMR (showing impurities) may arise from co-eluting byproducts. Address this by:
  • Using high-performance liquid chromatography (HPLC) with UV/Vis detection for higher resolution.
  • Employing mass spectrometry (MS) to detect low-abundance impurities.
  • Referencing multi-eluent TLC protocols to rule out false positives .
    Contradiction analysis frameworks from qualitative research (e.g., iterative data triangulation) can systematize troubleshooting .

Q. What strategies enable functionalization of this compound for advanced material synthesis?

  • Methodological Answer : The compound’s chlorobenzoate group can be modified via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach functional moieties. For example:
  • Synthesize an azide-functionalized derivative using SBA-Pr-NH2 (a mesoporous silica catalyst) to enhance reaction efficiency.
  • React with propargyl-containing reagents to form triazole-linked hybrids, as demonstrated in silsesquioxane nanocomposites .
    Structural diversification is validated via X-ray crystallography (for crystalline derivatives) and FT-IR spectroscopy to track functional group transformations .

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